3-ethoxy-6-methoxy-1H-indole
Overview
Description
3-ethoxy-6-methoxy-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound features an ethoxy group at the third position and a methoxy group at the sixth position on the indole ring, which may influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
3-Ethoxy-6-methoxy-1H-indole, like other indole derivatives, is believed to interact with multiple targets in the body . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The specific interactions and resulting changes caused by this compound are areas for future investigation.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways and downstream effects influenced by this compound remain to be elucidated.
Result of Action
Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, and anticancer activities . The specific effects of this compound at the molecular and cellular levels are areas for future investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-6-methoxy-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with a suitable indole precursor.
Methoxylation: The methoxy group at the sixth position can be introduced using methanol and a suitable catalyst under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-ethoxy-6-methoxy-1H-indole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where the ethoxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered electronic properties.
Reduction Products: Reduced forms with potential changes in biological activity.
Substitution Products: New compounds with different functional groups replacing the ethoxy or methoxy groups.
Scientific Research Applications
Chemistry: 3-ethoxy-6-methoxy-1H-indole is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Research into the medicinal applications of this compound focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .
Comparison with Similar Compounds
3-methoxy-1H-indole: Lacks the ethoxy group, which may result in different chemical and biological properties.
6-methoxy-1H-indole: Lacks the ethoxy group at the third position, potentially altering its reactivity.
3-ethoxy-1H-indole: Lacks the methoxy group at the sixth position, which may influence its biological activity.
Uniqueness: 3-ethoxy-6-methoxy-1H-indole is unique due to the presence of both ethoxy and methoxy groups, which can significantly impact its chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
3-ethoxy-6-methoxy-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11-7-12-10-6-8(13-2)4-5-9(10)11/h4-7,12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYMFYZUSNSMKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CNC2=C1C=CC(=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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